Methanesulfonyl vs. Arylsulfonyl Group: Pharmacophore Divergence from VU534 and VU533
The target compound incorporates a methanesulfonyl (–SO2CH3) substituent on the piperidine nitrogen, whereas the most extensively characterized in-class analogs VU534 and VU533 both contain a 4-fluorophenylsulfonyl (–SO2C6H4F) group. In recombinant NAPE-PLD assays, VU534 (aryl-sulfonyl) achieves mouse EC50/Emax of 0.30 μM/2.1-fold and human EC50/Emax of 0.93 μM/1.8-fold, while VU533 achieves mouse EC50/Emax of 0.30 μM/2.6-fold and human EC50/Emax of 0.20 μM/1.9-fold . The methanesulfonyl group in CAS 1021265-93-9 is substantially smaller (molar refractivity ~13.6 vs. ~33.5 for 4-fluorophenyl) and more electron-withdrawing (σp ~0.72 for –SO2CH3 vs. ~0.55 for –SO2C6H4F), which is predicted to alter the allosteric binding mode and potentially shift the efficacy ceiling (Emax) relative to these comparators. Quantitative head-to-head potency data for CAS 1021265-93-9 are not yet publicly available, representing a critical data gap.
| Evidence Dimension | Sulfonyl substituent size and electronic character (predicted impact on NAPE-PLD allosteric binding) |
|---|---|
| Target Compound Data | Methanesulfonyl (–SO2CH3); molar refractivity ~13.6 cm³/mol; Hammett σp ~0.72 |
| Comparator Or Baseline | VU534 and VU533: 4-fluorophenylsulfonyl (–SO2C6H4F); molar refractivity ~33.5 cm³/mol; Hammett σp ~0.55 |
| Quantified Difference | Molar refractivity difference ~19.9 cm³/mol (~59% smaller for target); Hammett σp difference +0.17 (more electron-withdrawing) |
| Conditions | Calculated substituent constants; wet-lab comparative pharmacology data not available for the target compound |
Why This Matters
The smaller, more polar methanesulfonyl group may confer distinct membrane permeability and binding kinetics, making CAS 1021265-93-9 unsuitable as a direct experimental substitute for VU534/VU533 in NAPE-PLD studies without independent characterization.
